molecular formula C11H16O B7819989 2-(3,5-Dimethylphenyl)propan-2-ol CAS No. 34696-74-7

2-(3,5-Dimethylphenyl)propan-2-ol

Cat. No.: B7819989
CAS No.: 34696-74-7
M. Wt: 164.24 g/mol
InChI Key: UCRQQAQWMSPPFY-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenyl)propan-2-ol is an organic compound with the molecular formula C11H16O It is a secondary alcohol with a phenyl group substituted at the second carbon of the propan-2-ol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3,5-Dimethylphenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reduction of 2-(3,5-Dimethylphenyl)propan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is efficient for large-scale production due to its high yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylphenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-(3,5-Dimethylphenyl)propan-2-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: As mentioned earlier, the compound can be synthesized by reducing the corresponding ketone.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 2-(3,5-Dimethylphenyl)propan-2-yl chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in diethyl ether.

    Substitution: Thionyl chloride (SOCl2) in dichloromethane (CH2Cl2).

Major Products

    Oxidation: 2-(3,5-Dimethylphenyl)propan-2-one.

    Reduction: this compound.

    Substitution: 2-(3,5-Dimethylphenyl)propan-2-yl chloride.

Scientific Research Applications

2-(3,5-Dimethylphenyl)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenyl)propan-2-ol depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate signaling pathways related to inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-Dimethoxyphenyl)propan-2-ol: Similar structure but with methoxy groups instead of methyl groups.

    2-(3,5-Dimethylphenyl)ethanol: Similar structure but with an ethanol chain instead of propan-2-ol.

    2-(3,5-Dimethylphenyl)propan-1-ol: Similar structure but with the hydroxyl group on the first carbon.

Uniqueness

2-(3,5-Dimethylphenyl)propan-2-ol is unique due to its specific substitution pattern and the presence of a secondary alcohol group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(3,5-dimethylphenyl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-8-5-9(2)7-10(6-8)11(3,4)12/h5-7,12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRQQAQWMSPPFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(C)(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201297056
Record name α,α,3,5-Tetramethylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201297056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34696-74-7
Record name α,α,3,5-Tetramethylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34696-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α,α,3,5-Tetramethylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201297056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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